N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3/c21-13-5-6-19(16(22)9-13)28-12-20(26)23-10-17-15-11-27-8-7-18(15)25(24-17)14-3-1-2-4-14/h5-6,9,14H,1-4,7-8,10-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGXZWGIBNCBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, including the formation of the tetrahydropyrano[4,3-c]pyrazole ring and the subsequent attachment of the cyclopentyl and dichlorophenoxyacetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions, often involving catalysts or specific reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified chemical properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide exhibit anticancer properties. Studies have demonstrated selective cytotoxicity against various cancer cell lines. For instance:
- Study on Lung and Colon Cancer Cells : In vitro assays on A549 (lung cancer) and Caco-2 (colon cancer) cell lines showed that modifications to the compound's structure enhanced cytotoxicity. The findings suggest that this compound could be a promising candidate for cancer therapeutics.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have been evaluated for their antibacterial effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium.
- Antimicrobial Efficacy Study : A study assessed the minimal inhibitory concentration (MIC) values of various derivatives against clinically relevant pathogens, revealing significant antibacterial activity.
Study 1: Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship (SAR) analysis highlighted how structural modifications significantly influence the biological activity of thiazole derivatives related to this compound. The study found that compounds with electron-withdrawing groups exhibited increased potency against selected bacterial strains and cancer cells.
Study 2: In Vivo Anticancer Assessment
In vivo studies using animal models have shown promising results in tumor reduction when treated with compounds structurally similar to this compound. These studies suggest potential pathways for clinical application in oncology.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Pharmacological Inferences
- Lipophilicity: The dichlorophenoxy group in the target compound likely increases logP compared to the polar tosyl group in , affecting membrane permeability and metabolic stability.
- Synthetic Complexity: Both compounds require advanced synthetic strategies, but the target’s pyrano-pyrazole core may demand fewer steps than the triazolo-pyrazine system in .
Research Implications and Limitations
The provided evidence highlights the importance of heterocyclic diversity in drug design. However, the absence of direct data on the target compound necessitates further studies to:
Validate synthetic routes (e.g., optimizing cyclopentyl incorporation).
Characterize pharmacokinetic profiles (e.g., solubility, metabolic stability).
Explore structure-activity relationships (SAR) relative to analogs like those in .
Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydropyrano moiety fused with a pyrazole ring. This structural configuration is believed to enhance its biological activity. The molecular formula is , with a molecular weight of approximately 345.5 g/mol.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- Mechanism of Action : The compound is thought to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies have shown that related pyrazole derivatives can effectively block COX-2 activity, leading to reduced inflammation .
- Case Study : A derivative of pyrazole was evaluated for its anti-inflammatory properties in a carrageenan-induced paw edema model in rats. The results demonstrated significant reduction in edema compared to control groups .
2. Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Cell Proliferation Inhibition : Studies have shown that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells .
- Mechanistic Insights : The anticancer activity may be attributed to the modulation of signaling pathways involved in apoptosis and cell cycle regulation .
Synthesis Methods
The synthesis of this compound can be approached through several methods involving the reaction of specific precursors under controlled conditions:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
- Coupling Reactions : Employing coupling agents to attach the dichlorophenoxy acetamide moiety to the pyrazole framework.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
